molecular formula C14H13NO2 B141590 N-Benzylanthranilic acid CAS No. 6622-55-5

N-Benzylanthranilic acid

Cat. No.: B141590
CAS No.: 6622-55-5
M. Wt: 227.26 g/mol
InChI Key: JGQKORRBYIBYOF-UHFFFAOYSA-N
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Description

N-Benzylanthranilic acid is a natural product found in Metzgeria rufula with data available.

Scientific Research Applications

  • Synthesis of Biologically Significant Molecules : N-Benzylanthranilic acid derivatives have been utilized in Pd(II)-catalyzed reactions for the synthesis of biologically significant molecules such as benzoxazinones and quinazolinones, offering a novel approach for their assembly from simple anilides (Giri, Lam, & Yu, 2010).

  • Synthesis of Quinazolinonium Perchlorates : Research has explored the synthesis and biological activity of quinazolinonium perchlorates derived from methyl N-benzylanthranilate, indicating potential biological applications (Chernobrovin, Kozhevnikov, Zalesov, & Gradel', 1984).

  • Benzylation Method Development : A novel method for the benzylation of unprotected anthranilic acids, including this compound, using water-soluble Au(III)/TPPMS in water has been developed. This method could be utilized for N-benzylation and chemoselective C-benzylation (Hikawa, Suzuki, Yokoyama, & Azumaya, 2013).

  • Iron-Catalyzed Synthesis of Anthranilic Acid Derivatives : The iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines has been employed for the production of anthranilic acid derivatives, including this compound, illustrating a unique synthesis pathway (Matsubara, Asako, Ilies, & Nakamura, 2014).

  • Antiglycation Agents : this compound derivatives have been identified as potent antiglycation agents, which could have therapeutic applications in managing oxidative stress and metabolic disorders (Jahan, Choudhary, Atta, Khan, & ur-Rahman, 2018).

  • Anti-inflammatory and Analgesic Agents : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing potential for therapeutic use (Kumar, Bansal, Bajaj, Sharma, Archana., & Srivastava, 2003).

  • Degradation Studies : The stability and degradation of this compound under subcritical water conditions have been investigated, providing insights into its chemical behavior at varying temperatures (Lindquist & Yang, 2011).

  • Polyester Analysis : this compound derivatives have been utilized in the stepwise chemical degradation and analysis of polyesters, particularly for poly(ethylene terephthalate) and poly(tetramethylene terephthalate) (Schmitz, Windeln, & Rossbach, 1985).

  • Distribution Studies in Two-Phase Systems : Studies on the distribution of N-phenylanthranilic acid in two-phase systems have shown significant effects of solvent polarity and aqueous phase pH on its behavior (Zapała & Kalembkiewicz, 2006).

  • Pd-Catalyzed Synthesis of Anthranilic Acids : Palladium-catalyzed methods for the synthesis of anthranilic acids, including this compound, have been explored, proposing a carboxylate-assisted ortho-C-H palladation pathway (Ng, Ng, & Yu, 2012).

Mechanism of Action

Target of Action

N-Benzylanthranilic acid is a type of anthranilamide, which has been found to have a high activity against diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, acute lymphoblastic, acute myeloid, chronic myeloid leukemia, and non-Hodgkin lymphoma . It also shows antiviral effects against human coronaviruses 229E and OC43 . Therefore, its primary targets are likely to be specific proteins or enzymes within these cells that are crucial for their survival and replication.

Mode of Action

It is known that anthranilamides can interact with their targets in a way that inhibits the proliferation of cancer cells and the replication of viruses . This interaction could involve binding to the target, altering its structure or function, and ultimately leading to cell death or the inhibition of viral replication.

Biochemical Pathways

Anthranilic acid, the core structure of this compound, is a biosynthetic precursor of tryptophan and is involved in the biosynthesis of Pseudomonas quinolone signal . Therefore, this compound could potentially affect these biochemical pathways and their downstream effects.

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation and viral replication . This could lead to a decrease in the size of tumors or a reduction in viral load in the body.

Properties

IUPAC Name

2-(benzylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQKORRBYIBYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216414
Record name 2-((Phenylmethyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-55-5
Record name N-Benzylanthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6622-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-((Phenylmethyl)amino)benzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622555
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Record name 6622-55-5
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Record name 2-((Phenylmethyl)amino)benzoic acid
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Record name 2-[(phenylmethyl)amino]benzoic acid
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Synthesis routes and methods I

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). After heated for a specified duration, the reaction was allowed to reach room temperature. Water and diluted HCl (10%) was added until ˜pH 3. Diethyl ether (2 mL) was added and the organic layer was analyzed by tlc. The reaction mixture was further extracted by diethyl ether (4×10 mL) and the combined organic phase was washed with brine and dried over Na2SO4. The solvent was rotary evaporated and the yellowish-brown residue was purified by column chromatography using a solvent mixture (diethyl ether/ethyl acetate=1/1, Rf=0.3) to afford 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as light yellow solid. For aryl bromide substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-bromobenzoic acid (201 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (120 mg, 53% isolated yield) as light yellow solid. For aryl chloride substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and indicated >95% purity. See Chang, M. R.; Takeuchi, Y.; Hashigaki, K.; Yamato, M. Heterocycles 1992, 33, 147-152. Moore, J. A.; Sutherland, G. J.; Sowerby, R.; Kelly, E. G.; Palermo, S.; Webster, W. J. Org. Chem. 1969, 34, 887-892.
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step Two
Quantity
131 μL
Type
reactant
Reaction Step Three
Quantity
201 mg
Type
reactant
Reaction Step Four
Quantity
111 μL
Type
reactant
Reaction Step Five
Name
copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 1-butanol (1.0 mL) were used and heated to 100° C. for 72 hours. The above workup procedure was followed and gave 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as a light yellow solid.
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
157 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
Copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL) were used and heated at 80° C. for 18 hours. The above workup procedure was followed and gave 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as a light yellow solid.
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
248 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
Copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). After heated for a specified duration, the reaction was allowed to reach room temperature. Water and diluted HCl (10%) was added until ˜pH 3. Diethyl ether (2 mL) was added and the organic layer was analyzed by tlc. The reaction mixture was further extracted by diethyl ether (4×10 mL) and the combined organic phase was washed with brine and dried over Na2SO4. The solvent was rotary evaporated and the yellowish-brown residue was purified by column chromatography using a solvent mixture (diethyl ether/ethyl acetate=1/1, Rf=0.3) to afford 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as light yellow solid. For aryl bromide substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-bromobenzoic acid (201 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (120 mg, 53% isolated yield) as light yellow solid. For aryl chloride substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and indicated >95% purity. See Chang, M. R.; Takeuchi, Y.; Hashigaki, K.; Yamato, M. Heterocycles 1992, 33, 147-152. Moore, J. A.; Sutherland, G. J.; Sowerby, R.; Kelly, E. G.; Palermo, S.; Webster, W. J. Org. Chem. 1969, 34, 887-892.
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
248 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods V

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzoic acid (248 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). After heated for a specified duration, the reaction was allowed to reach room temperature. Water and diluted HCl (10%) was added until ˜pH 3. Diethyl ether (2 mL) was added and the organic layer was analyzed by tlc. The reaction mixture was further extracted by diethyl ether (4×10 mL) and the combined organic phase was washed with brine and dried over Na2SO4. The solvent was rotary evaporated and the yellowish-brown residue was purified by column chromatography using a solvent mixture (diethyl ether/ethyl acetate=1/1, Rf=0.3) to afford 2-(N-benzyl)aminobenzoic acid (161 mg, 71% isolated yield) as light yellow solid. For aryl bromide substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-bromobenzoic acid (201 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (120 mg, 53% isolated yield) as light yellow solid. For aryl chloride substrate: copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (636 mg, 3.00 mmol), benzylamine (131 μl, 1.20 mmol), 2-chlorobenzoic acid (157 mg, 1.00 mmol), ethylene glycol (111 μl, 2.00 mmol) and 1-butanol (1.0 mL) was used and heated to 100° C. The above workup procedures was followed and obtained 2-(N-benzyl)aminobenzoic acid (109 mg, 48% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and indicated >95% purity. See Chang, M. R.; Takeuchi, Y.; Hashigaki, K.; Yamato, M. Heterocycles 1992, 33, 147-152. Moore, J. A.; Sutherland, G. J.; Sowerby, R.; Kelly, E. G.; Palermo, S.; Webster, W. J. Org. Chem. 1969, 34, 887-892.
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
636 mg
Type
reactant
Reaction Step Two
Quantity
131 μL
Type
reactant
Reaction Step Three
Quantity
157 mg
Type
reactant
Reaction Step Four
Quantity
111 μL
Type
reactant
Reaction Step Five
Name
copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying compounds containing N-Benzylanthranilic acid moieties?

A1: Both research papers highlight the importance of exploring compounds with specific scaffolds for potential biological activities. [, ] For example, the first paper investigates 4(3H)quinazolinones, which incorporate the this compound structure, for their potential as antimicrobial agents. [] Similarly, the second paper examines anthranilamides, also incorporating this structure, for their potential use in treating neurodegenerative diseases. [] This suggests that this compound derivatives might serve as promising building blocks for developing novel therapeutics.

Q2: How do the structural variations within the studied compounds relate to their biological activity?

A2: The research emphasizes the importance of structure-activity relationships (SAR). [, ] The first paper, for instance, investigates how different substituents on the 1-benzyl(4′-nitrobenzyl)-2-methyl-3-alkyl(aryl)-4(3h)quinazolinonium perchlorate core structure influence biological activity. [] This suggests that even small modifications to the this compound scaffold could significantly impact the compound's interaction with its target and, consequently, its biological effects.

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